![molecular formula C17H14BrN3O3S B2814852 N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide CAS No. 391227-46-6](/img/structure/B2814852.png)
N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide
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Description
N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide, also known as BPTD, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPTD has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further investigation.
Scientific Research Applications
Photodynamic Therapy Applications
Compounds with structural similarities to N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide have been explored for their potential in photodynamic therapy (PDT), particularly in the treatment of cancer. For instance, zinc phthalocyanines substituted with thiadiazole derivatives show promising characteristics as photosensitizers due to their high singlet oxygen quantum yield and good fluorescence properties. These features are crucial for Type II PDT mechanisms, indicating a potential for effective cancer treatment applications (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Activities
Research into thiadiazole derivatives has also highlighted their antimicrobial properties. Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine have shown DNA protective abilities and strong antimicrobial activity against various pathogens, including S. epidermidis. Such compounds, especially when demonstrating cytotoxicity towards cancer cell lines, hold promise for dual applications in both antimicrobial resistance and cancer therapy (Gür et al., 2020).
Anticonvulsant Properties
The thiadiazole scaffold is noted for its potential in anticonvulsant drug development. Compounds synthesized from thiadiazole derivatives have shown significant anticonvulsive activity in models of seizure, offering a promising avenue for developing new antiepileptic medications (Sych et al., 2018).
Synthetic Applications
The versatility of thiadiazole and related compounds extends to their use in synthesizing other complex molecules. For example, visible-light-promoted synthesis processes have enabled the creation of diverse thiadiazoles through environmentally friendly and efficient methods. This opens up possibilities for developing new materials and active pharmaceutical ingredients with tailored properties (Aggarwal & Hooda, 2021).
properties
IUPAC Name |
N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O3S/c1-23-13-7-11(8-14(9-13)24-2)15(22)19-17-21-20-16(25-17)10-3-5-12(18)6-4-10/h3-9H,1-2H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMVDBJNCDOXRGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide |
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